
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea” has a molecular formula of C19H20FN7O . The average mass is 381.407 Da and the monoisotopic mass is 381.171326 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .Aplicaciones Científicas De Investigación
Antibacterial Agents
- Pyridonecarboxylic Acids as Antibacterial Agents : Research conducted by Egawa et al. (1984) explored the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, which are structurally similar to the compound . These compounds showed significant antibacterial activity and were considered for further biological study (Egawa et al., 1984).
Antioxidant Activity
- Evaluation of Antioxidant Activity : A study by George et al. (2010) synthesized and evaluated the antioxidant activity of compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea. This indicates the potential of such compounds in antioxidant applications (George et al., 2010).
Complexation and Unfolding Studies
- Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) focused on the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes. This study provides insights into the potential use of such compounds in developing self-assembly structures and mimicking biological processes (Corbin et al., 2001).
Serotonin Antagonists
- Development of Centrally Acting Serotonin Antagonists : A study by Perregaard et al. (1992) synthesized a series of compounds, including urea derivatives, with high potency and selectivity for 5-HT2 receptors. This research highlights the potential of such compounds in developing treatments for conditions involving serotonin receptors (Perregaard et al., 1992).
Metabolism Studies
- Metabolism of Flufenpyr-Ethyl : Nagahori et al. (2009) studied the metabolism of flufenpyr-ethyl in rats and mice, providing insights into the metabolic pathways of compounds with structural similarities to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (Nagahori et al., 2009).
Anti-Ulcer Activity
- Synthesis and Anti-Ulcer Activity : Research by Coudert et al. (1989) involved the synthesis of 4,6-diaryl pyridazinones with urea moiety, which were evaluated for gastric anti-secretory and anti-ulcer activities. This indicates the potential of such compounds in developing anti-ulcer medications (Coudert et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQOINURDAPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2434252.png)
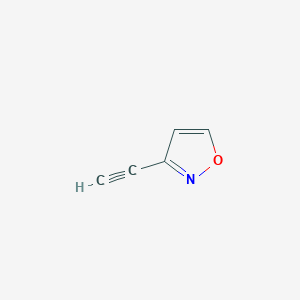
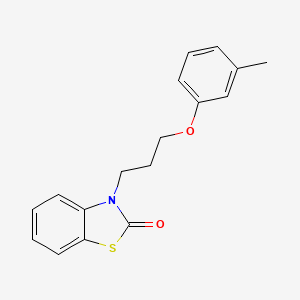
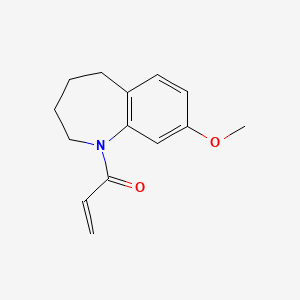

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

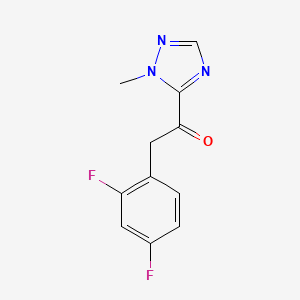
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2434265.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)
![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)
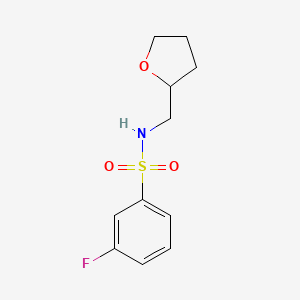
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)